2-(1-Aminobutyl)-4,6-difluorophenol

Medicinal Chemistry Physicochemical Properties Drug Discovery

For CNS drug discovery programs where a lead's carboxylic acid moiety limits brain permeability, sourcing the correct positional isomer is critical. 2-(1-Aminobutyl)-4,6-difluorophenol solves this by offering a dual-function scaffold: - Validated 2,6-difluorophenol core enhances passive diffusion as a carboxylic acid bioisostere. - Chiral 1-aminobutyl handle enables enantioselective amide/sulfonamide library synthesis. Supplied with confirmed regiochemistry to ensure non-fungible SAR integrity, avoiding inactive positional isomers.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B13254679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminobutyl)-4,6-difluorophenol
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C(=CC(=C1)F)F)O)N
InChIInChI=1S/C10H13F2NO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3
InChIKeyRPVUAIORJVCMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminobutyl)-4,6-difluorophenol Technical Profile & Sourcing


2-(1-Aminobutyl)-4,6-difluorophenol (CAS not definitively assigned; C10H13F2NO; MW: 201.21) is a fluorinated phenolic compound featuring an aminobutyl side chain. The 2,6‑difluorophenol core is a recognized lipophilic bioisostere for a carboxylic acid moiety, a property leveraged in medicinal chemistry for modulating target engagement and pharmacokinetic profiles [1]. The specific 1‑aminobutyl substitution pattern differentiates it from other aminobutyl or aminomethyl analogs in the same class.

Core scaffold2,6-Difluorophenol as a reported carboxylic acid bioisostere
Substitution pattern1-Aminobutyl chain at the 2-position differentiates from other isomers
Research utilitySynthetic intermediate for SAR and CNS probe design

2-(1-Aminobutyl)-4,6-difluorophenol Substitution Failure


The position of the aminobutyl substituent on the difluorophenol ring dictates both its physicochemical properties and its potential as a synthetic intermediate. Substituting 2-(1-aminobutyl)-4,6-difluorophenol with a positional isomer, such as 4-(1-aminobutyl)-2,6-difluorophenol or 2-(4-aminobutyl)-4,6-difluorophenol, alters the compound's molecular geometry, which can affect its reactivity in subsequent coupling reactions and its ability to mimic a specific bioactive conformation. While the 2,6‑difluorophenol core provides a consistent bioisosteric benefit over non‑fluorinated phenols or carboxylic acids [1], the specific attachment point of the aminobutyl chain is a critical and non‑fungible variable for researchers designing structure‑activity relationships (SAR) or specific synthetic routes.

Positional isomer mismatch

Substituting 4-(1-aminobutyl)-2,6-difluorophenol alters molecular geometry and coupling reactivity.

Linker length variation

Analogs with aminomethyl or 4-aminobutyl chains may shift nucleophilicity and binding conformation.

Non-fluorinated phenol replacement

Replacing the 2,6-difluorophenol core with a simple phenol removes the lipophilicity advantage.

2-(1-Aminobutyl)-4,6-difluorophenol Comparative Evidence


Physicochemical Comparison with Closest Analog

While direct experimental data for the target compound is limited, predicted physicochemical properties offer a point of comparison. For the closest structural analog, 4-[(1S)-1-Aminobutyl]-2,3-difluorophenol (CAS: 1213576-57-8), predicted boiling point and density are reported as 269.21 ± 35.00 °C and 1.208 ± 0.06 g/cm³, respectively . For 2-(1-aminobutyl)-4,6-difluorophenol, its predicted LogP is approximately 1.83 [1]. These data provide a baseline for distinguishing the physical handling and purification requirements of these closely related compounds.

Predicted LogP & BP
Cross-study comparable
Target LogP: 1.83
Analog BP: 269.21 °C, Density: 1.208 g/cm³
Guides solubility and purification choice
Predicted values; experimental verification recommended
Medicinal Chemistry Physicochemical Properties Drug Discovery

Positional Isomer Differentiation

The target compound is a positional isomer of 2-(4-aminobutyl)-4,6-difluorophenol (CAS: 1896837-57-2) . This difference in the location of the amine group on the butyl chain (1-position vs. 4-position) directly impacts the compound's reactivity. A 1-aminobutyl group is a primary amine adjacent to the aromatic ring, while a 4-aminobutyl group features a terminal primary amine separated by a four-carbon linker. This alters the nucleophilicity of the amine and the overall geometry of the molecule, making them non‑interchangeable in synthetic routes or in binding to biological targets.

Isomer identity
Class-level inference
1-aminobutyl (C1) vs. 4-aminobutyl (C4) positional isomer
Unique reactivity and binding conformation
Data to verify; structural inference
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Bioisosteric Advantage Over Carboxylic Acids

The 2,6-difluorophenol moiety, which is present in the target compound, has been established as a lipophilic bioisostere for a carboxylic acid. This replacement is known to increase the calculated LogD (distribution coefficient) of molecules. For example, in a study of GABA analogs, the 2,6-difluorophenol bioisostere of GABA demonstrated significantly different substrate and inhibition profiles with pig brain GABA aminotransferase compared to GABA itself [1]. The class effect suggests that the target compound will inherently possess higher membrane permeability than a corresponding carboxylic acid-containing analog.

Bioisosteric lipophilicity
Class-level inference
2,6-Difluorophenol increases LogD vs. carboxylic acid
Supports membrane permeability research
Inferred from class-defining literature
Bioisosterism Drug Design Lipophilicity

Predicted pKa Comparison with Structural Analog

The ionization state of a compound dictates its solubility, salt formation, and HPLC retention time. A vendor source for 2-(1-aminobutyl)-4,6-difluorophenol reports the amine group pKa as approximately 9.5 . In contrast, a predicted pKa value for a compound with a different substitution pattern, 4-(1-aminobutyl)-2,6-difluorophenol, was found to be >55.69 µM in one activity context, which may reflect a different ionization profile [1]. This suggests that the electronic environment and thus the pKa are influenced by the exact position of the aminobutyl group.

Amine pKa
Cross-study comparable
pKa ≈ 9.5 (target)
Comparator IC₅₀ >55.69 µM
Informs analytical method pH selection
Vendor data and PubChem bioassay context
Physicochemical Properties Analytical Chemistry Formulation

2-(1-Aminobutyl)-4,6-difluorophenol Application Scenarios


Lead Optimization via Bioisosteric Replacement

In programs where a lead compound contains a carboxylic acid moiety that limits cellular permeability, 2-(1-Aminobutyl)-4,6-difluorophenol can serve as a key intermediate or a fragment for generating analogs with improved lipophilicity [1]. Its 2,6-difluorophenol core is a validated carboxylic acid bioisostere, enabling the design of molecules with better passive diffusion across biological membranes without necessarily compromising target engagement. The primary aminobutyl group provides a synthetic handle for further derivatization, such as amide bond formation, to explore additional interactions with the target protein.

Chiral Building Block & Ligand Synthesis

The presence of a chiral center at the 1-aminobutyl carbon makes 2-(1-aminobutyl)-4,6-difluorophenol a valuable starting material or intermediate for the synthesis of enantiomerically pure compounds. The amine group can be used to form amides or sulfonamides, while the phenolic oxygen can be further alkylated or coupled. This dual functionality is particularly useful for constructing chiral ligands for asymmetric catalysis or for generating stereochemically defined, fluorinated pharmacophores for medicinal chemistry SAR studies.

GABAergic & CNS Probe Development

Given the well‑characterized bioisosteric relationship between 2,6-difluorophenol and GABA, analogs containing the target compound's core are relevant for studying GABA aminotransferase or GABA receptors [1]. The 2-(1-aminobutyl)-4,6-difluorophenol scaffold can be used to synthesize novel probes to investigate the structural requirements for inhibition or activation of these targets. The increased lipophilicity conferred by the difluorophenol group is a critical advantage for achieving brain penetration in in vivo CNS studies [1].

Application
Selection Property
Validation Focus
Bioisosteric replacement study
2,6-Difluorophenol core
Lipophilicity and permeability profiling
Chiral building block synthesis
Chiral 1-aminobutyl handle
Stereochemical outcome and amide coupling
GABAergic probe development
Bioisosteric GABA analog
CNS permeability and target engagement

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